molecular formula C7H8FNO B14041847 4-Fluoro-3-(methoxy-D3)aniline

4-Fluoro-3-(methoxy-D3)aniline

Cat. No.: B14041847
M. Wt: 144.16 g/mol
InChI Key: XAACOEWSHBIFGJ-FIBGUPNXSA-N
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Description

4-Fluoro-3-(methoxy-D3)aniline is a deuterated aromatic amine with a fluorine substituent at the para-position (C4) and a deuterated methoxy group (-OCD3) at the meta-position (C3). The compound is structurally characterized by its isotopic labeling, which replaces three hydrogen atoms in the methoxy group with deuterium (D3). This modification enhances its utility in nuclear magnetic resonance (NMR) studies, metabolic stability assays, and pharmacokinetic research due to the kinetic isotope effect .

The synthesis of this compound typically involves the hydrolysis of acetamide precursors under acidic conditions. For example, details the preparation of deuterated methoxy-anilines via hydrolysis of N-(3-methoxy-D3-phenyl)acetamide using hydrochloric acid and subsequent neutralization with sodium hydroxide . The molecular formula is C7H5D3FNO, with a molecular weight of 159.17 g/mol (calculated from isotopic substitution). Key spectral data include:

  • ¹H NMR: Signals for aromatic protons (δ 6.5–7.1 ppm) and absence of -OCH3 protons due to deuteration.
  • ¹³C NMR: Distinct shifts for deuterated methoxy carbons (~55 ppm) and aromatic carbons (110–150 ppm) .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

144.16 g/mol

IUPAC Name

4-fluoro-3-(trideuteriomethoxy)aniline

InChI

InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3

InChI Key

XAACOEWSHBIFGJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)F

Canonical SMILES

COC1=C(C=CC(=C1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-(methoxy-D3)aniline can be synthesized through several methods. One common approach involves the hydrogenation of 4-nitrofluorobenzene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another method includes the nucleophilic substitution of 4-fluoronitrobenzene followed by reduction .

Industrial Production Methods

In industrial settings, the production of 4-Fluoro-3-(methoxy-D3)aniline often involves large-scale hydrogenation processes. The reaction conditions typically include elevated temperatures and pressures to ensure complete conversion of the nitro compound to the aniline derivative .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methoxy-D3)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated quinones, substituted anilines, and various amine derivatives .

Mechanism of Action

The mechanism by which 4-Fluoro-3-(methoxy-D3)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Key Observations:

Deuteration Effects: The deuterated methoxy group in 4-Fluoro-3-(methoxy-D3)aniline eliminates proton signals in ¹H NMR, simplifying spectral analysis compared to non-deuterated analogues . Deuteration increases molecular weight by ~4.03 g/mol (vs. 4-Fluoro-3-methoxyaniline) and may improve metabolic stability in vivo .

Electron-Withdrawing Groups :

  • The -OCF3 and -CF3 substituents () introduce stronger electron-withdrawing effects than -OCD3/-OCH3, reducing the basicity of the aniline NH2 group. For example, 4-Fluoro-3-(trifluoromethyl)aniline exhibits a pKa ~2.5 (estimated), compared to ~4.8 for 4-Fluoro-3-methoxyaniline .

Biological Activity :

  • 4-Fluoro-3-(tetrazol-1-yl)aniline () shows potent activity in proteasome inhibition due to the tetrazole ring’s hydrogen-bonding capability, unlike the methoxy-D3 derivative, which is primarily a synthetic intermediate .
  • 4-Fluoro-3-(trifluoromethyl)aniline is a key intermediate in antischistosomal agents (e.g., compound 33 in ), leveraging the CF3 group’s lipophilicity for membrane penetration .

Notes:

  • Deuterated analogues require specialized precursors (e.g., deuterated acetamides) and harsh hydrolysis conditions .
  • Non-deuterated derivatives (e.g., 4-Fluoro-3-methoxyaniline) are synthesized via demethylation or direct substitution, often with lower yields due to side reactions .

Spectroscopic and Physical Properties

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) [M+H]+
4-Fluoro-3-(methoxy-D3)aniline 6.61 (td, J = 7.7 Hz), 7.01 (dd) 146.33 (C-O), 117.23 (C-F) 127.0948
4-Fluoro-3-(trifluoromethyl)aniline 6.85 (d), 7.20 (m) 121.26 (CF3), 141.94 (C-NH2) 180.1054
4-Fluoro-3-(tetrazol-1-yl)aniline 7.10 (t), 8.25 (s, tetrazole) 150.34 (C-tetrazole), 114.62 (C-F) 180.1050

Analysis:

  • Trifluoromethyl and tetrazole substituents cause significant downfield shifts in ¹³C NMR due to electron-withdrawing effects .

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